molecular formula C8H5ClS B1631565 6-Chlorobenzo[b]thiophene CAS No. 66490-20-8

6-Chlorobenzo[b]thiophene

Cat. No. B1631565
CAS RN: 66490-20-8
M. Wt: 168.64 g/mol
InChI Key: APAMKXUATGRDBB-UHFFFAOYSA-N
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Description

6-Chlorobenzo[b]thiophene is a heterocyclic compound


Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Pharmaceutical Sciences

    • Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences .
    • They are remarkably effective compounds with respect to their biological and physiological functions .
  • Materials Chemistry

    • Benzothiophenes have diverse applications in materials chemistry .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Natural Products

    • Benzothiophenes are present in many natural products .
    • The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in organic field-effect transistors (OFETs) .
  • Synthetic Chemistry

    • An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed .
    • A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
    • The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
  • Antimicrobial Activity

    • Thiophene derivatives show high antimicrobial activity against various microbial infections .
    • Different approaches were made to prove thiophene as an antimicrobial agent by different scientists for the discovery of the most active thiophene derivatives .
  • Organic Synthesis

    • Benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides .
    • The process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
  • Drug Design and Discovery

    • Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

properties

IUPAC Name

6-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAMKXUATGRDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496349
Record name 6-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobenzo[b]thiophene

CAS RN

66490-20-8
Record name 6-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the above 6-chlorobenzo[b]thiophen-2-ylcarboxylic acid (3.0 g) and copper powder (1.2 g) in quinoline (20 ml) was stirred at 210° C. for 40 minutes. The mixture was cooled to room temperature and diluted with diethyl ether, and insoluble materials were filtered off. The filtrate was washed successively with 10% aqueous hydrochloric acid solution and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 6-chlorobenzo[b]thiophene (1.79 g) as colorless crystals. (3) The above 6-chlorobenzo[b]thiophene and 5-bromo-2-chlorobenzaldehyde obtained in Reference Example 16-(1) were treated in a manner similar to Reference Example 7 to give 5-bromo-2-chloro-1-(6-chlorobenzo[b]thiophen-2-ylmethyl)benzene as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
ZJ Jia, T Su, JF Zuckett, Y Wu, EA Goldman, W Li… - Bioorganic & medicinal …, 2004 - Elsevier
A class of N,N-dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines and 4-((4-arylsulfonyl)-2-oxo-piperazin-1-ylmethyl)-benzamidines has been discovered as potent factor …
Number of citations: 17 www.sciencedirect.com
T Barbier, A Barbry, J Magand, C Badiou, F Davy… - Biomolecules, 2022 - mdpi.com
The benzo[b]thiophene nucleus and the acylhydrazone functional group were combined to prepare three new series of compounds for screening against Staphylococcus aureus. The …
Number of citations: 6 www.mdpi.com
J Zhang, C Liu, P Liu, T Yan, B Wang, L Xiong… - Chemical Research in …, 2013 - Springer
A series of novel anthranilic diamides analogues containing benzo[b]thiophenyl ring was designed and synthesized. Their structures were characterized by melting points, 1 H nuclear …
Number of citations: 6 link.springer.com
F Zeng, H Alper - Organic Letters, 2011 - ACS Publications
A facile and selective palladium-catalyzed domino procedure has been developed for the preparation of 2-carbonylbenzo[b]thiophene derivatives from 2-gem-dihalovinylthiophenols. …
Number of citations: 88 pubs.acs.org
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
In recent years, DAPK‐related apoptosis‐inducing protein kinase 2 (DRAK2) has emerged as a promising target for the treatment of a variety of autoimmune diseases and for the …
N Haginoya, S Kobayashi, S Komoriya… - Journal of medicinal …, 2004 - ACS Publications
Our exploratory study was based on the concept that a non-amidine factor Xa (fXa) inhibitor is suitable for an orally available anticoagulant. We synthesized and evaluated a series of N-(…
Number of citations: 69 pubs.acs.org
V Fedi, M Altamura, RM Catalioto… - Journal of medicinal …, 2007 - ACS Publications
Starting from 1 (MEN14268), a selective tachykinin NK 2 receptor antagonist with an interesting in vitro pharmacological profile, a family of numerous antagonists was obtained through …
Number of citations: 28 pubs.acs.org
S Komoriya, N Haginoya, S Kobayashi… - Bioorganic & medicinal …, 2005 - Elsevier
Compound 7 was identified as the active metabolite of 6 by HPLC and mass spectral analysis. Modification of lead compound 7 by transformation of its N-oxide 6–6 biaryl ring system …
Number of citations: 30 www.sciencedirect.com
A Bucki, M Marcinkowska, J Śniecikowska… - European journal of …, 2020 - Elsevier
Patients suffering from dementia experience cognitive deficits and 90% of them show non-cognitive behavioral and psychological symptoms of dementia (BPSD). The spectrum of BPSD …
Number of citations: 8 www.sciencedirect.com

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